Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane
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Overview
Description
Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane is a complex organometallic compound that features a unique combination of arsenic, germanium, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane typically involves the reaction of triphenylgermyl chloride with dimethylarsenic sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of Triphenylgermyl Chloride: Triphenylgermane is reacted with chlorine gas to form triphenylgermyl chloride.
Reaction with Dimethylarsenic Sulfide: Triphenylgermyl chloride is then reacted with dimethylarsenic sulfide in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional purification steps to ensure high purity and yield. Techniques such as distillation, recrystallization, and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or organometallic reagents (Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while reduction may produce hydrides or lower oxidation state compounds.
Scientific Research Applications
Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways in diseases.
Industry: The compound’s properties make it useful in materials science for developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can bind to active sites of enzymes, altering their activity and affecting various biochemical pathways. The specific pathways involved depend on the nature of the interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
Dimethylarsenic Compounds: These compounds share the dimethylarsenic moiety but differ in their other substituents.
Triphenylgermyl Compounds: These compounds contain the triphenylgermyl group but may have different ligands attached.
Uniqueness
Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane is unique due to its combination of arsenic, germanium, and sulfur atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
89901-33-7 |
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Molecular Formula |
C20H21AsGeS2 |
Molecular Weight |
473.1 g/mol |
IUPAC Name |
dimethyl-sulfanylidene-triphenylgermylsulfanyl-λ5-arsane |
InChI |
InChI=1S/C20H21AsGeS2/c1-21(2,23)24-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3 |
InChI Key |
IJBNRRFJYRKORE-UHFFFAOYSA-N |
Canonical SMILES |
C[As](=S)(C)S[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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